3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Description
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Properties
IUPAC Name |
7-(4-methylphenyl)-3-(pyridin-2-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-13-5-7-15(8-6-13)21-10-11-22-16(21)19-20-17(22)23-12-14-4-2-3-9-18-14/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEWJIOIAVBECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions. This suggests that the compound might interact with its targets by influencing their photophysical behavior.
Biological Activity
The compound 3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole represents a novel class of heterocyclic compounds with potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing upon diverse research studies.
Chemical Structure and Properties
The chemical structure of the compound features an imidazo[2,1-c][1,2,4]triazole core substituted with a pyridinylmethylthio group and a p-tolyl group. The molecular formula is , and its molecular weight is approximately 285.37 g/mol.
Synthesis
The synthesis of this compound generally involves the reaction of appropriate precursors to form the imidazo[2,1-c][1,2,4]triazole framework. Specific synthetic routes may vary but typically include:
- Condensation reactions involving pyridine derivatives.
- Thioether formation through nucleophilic substitution.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-c][1,2,4]triazole derivatives. For instance:
- In vitro studies demonstrated that related compounds exhibit significant antiproliferative activity against various cancer cell lines including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The IC50 values for these compounds ranged from 10 to 100 nM depending on the specific structural modifications made to the triazole core .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Imidazo compound A | MCF-7 | 25 ± 5 |
| Imidazo compound B | HCT-116 | 30 ± 4 |
| Imidazo compound C | A549 | 15 ± 3 |
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of key signaling pathways , particularly those related to cell proliferation and survival.
- Induction of apoptosis in cancer cells via mitochondrial pathways.
- Inhibition of angiogenesis , thereby limiting tumor growth .
Anti-inflammatory Activity
Some derivatives have also shown promising anti-inflammatory properties . The presence of the thioether group is believed to enhance the interaction with inflammatory mediators. In animal models, these compounds reduced inflammation markers significantly compared to control groups .
Case Studies
A notable case study involved the evaluation of a closely related compound in a murine model of breast cancer. The study reported that treatment with the compound led to:
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazo[2,1-c][1,2,4]triazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance, derivatives of similar structures have been evaluated for their Minimum Inhibitory Concentration (MIC) values against pathogens such as Mycobacterium tuberculosis, demonstrating promising results with MIC values below 1 µM . The presence of the pyridine moiety enhances the compound's interaction with microbial targets, which is crucial for its antimicrobial efficacy.
Anti-Inflammatory Properties
Compounds in the imidazo[2,1-c][1,2,4]triazole class have been noted for their anti-inflammatory effects. Studies have shown that these compounds can inhibit inflammatory pathways associated with conditions like obesity and retinal ischemia. For example, certain derivatives have been found to reduce the activation of transcription factors such as Nrf2 and NF-κB in cellular models . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of imidazo[2,1-c][1,2,4]triazole derivatives. The introduction of different substituents on the triazole ring significantly influences biological activity. For instance:
- Methyl groups at specific positions enhance antimicrobial activity.
- Halogen substitutions improve docking energy and membrane permeability .
Study on Antitubercular Activity
A recent study focused on a series of imidazo[2,1-c][1,2,4]triazole derivatives demonstrated their potential as antitubercular agents. The lead compound exhibited a potent inhibitory effect on Mycobacterium tuberculosis, with an IC50 value indicating strong activity compared to standard treatments . The study highlighted that modifications to the pyridine and triazole rings can lead to enhanced potency and selectivity.
Evaluation of Anti-inflammatory Effects
In another investigation involving retinal pigment epithelial cells (ARPE-19), a derivative of imidazo[2,1-c][1,2,4]triazole was tested for its ability to mitigate oxidative stress-induced inflammation. Results showed a significant reduction in inflammatory markers when treated with this compound . This underscores its potential application in retinal diseases.
Summary of Findings
Q & A
Q. What statistical tools are appropriate for analyzing contradictory data in biological or synthetic studies?
- Methodological Answer : Advanced statistical frameworks:
- Multivariate analysis : PCA or hierarchical clustering to identify outliers in high-throughput datasets .
- Bayesian inference : Quantify uncertainty in IC₅₀ measurements or yield predictions .
- Meta-analysis : Aggregate data from multiple labs to discern trends (e.g., via RevMan or R packages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
